N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that features a morpholine ring, a boronate ester, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves a multi-step process:
Formation of the Boronate Ester: The boronate ester is formed by reacting a pyridine derivative with a boronic acid or boronic ester under conditions that facilitate the formation of the boronate ester linkage.
Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.
Final Assembly: The final product is obtained by coupling the intermediate compounds under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts, solvents, and specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used in studies involving cell signaling, enzyme inhibition, and other biological processes.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: This compound is unique due to the presence of both a boronate ester and a morpholine ring.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another compound with a boronate ester, but with different functional groups and applications.
2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl]-propionamide: Similar in structure but with different substituents, leading to different chemical properties and applications.
Uniqueness
This compound stands out due to its combination of a boronate ester and a morpholine ring, which imparts unique chemical and biological properties. This makes it particularly valuable in medicinal chemistry and materials science, where such properties can be leveraged for specific applications.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BN3O3/c1-17(2)18(3,4)25-19(24-17)15-6-7-16(21-14-15)20-8-5-9-22-10-12-23-13-11-22/h6-7,14H,5,8-13H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYZZCGGTPUUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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